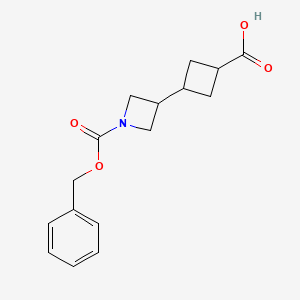

1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE

Description

1-(Phenylmethyl) 3-(3-carboxycyclobutyl)-1-azetidinecarboxylate is a heterocyclic compound featuring an azetidine ring substituted at the 1-position with a phenylmethyl (benzyl) ester and at the 3-position with a 3-carboxycyclobutyl group. The phenylmethyl ester may act as a protecting group or influence lipophilicity, whereas the 3-carboxycyclobutyl group introduces both steric bulk and a carboxylic acid functionality, which could enhance hydrogen-bonding capacity or metal coordination .

Properties

IUPAC Name |

3-(1-phenylmethoxycarbonylazetidin-3-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-15(19)13-6-12(7-13)14-8-17(9-14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADNEGWGBOVQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclobutane Ring: The cyclobutane ring can be introduced via cycloaddition reactions.

Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound’s unique structure makes it valuable for the development of new synthetic methodologies.

Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with specific sites. The cyclobutane and azetidine rings provide rigidity and unique spatial orientation, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzyl 3-Hydroxyazetidine-1-Carboxylate ()

This compound shares the phenylmethyl ester at the 1-position of the azetidine ring but substitutes the 3-carboxycyclobutyl group with a hydroxyl group. Key differences include:

- Reactivity : The 3-carboxycyclobutyl group’s strained cyclobutane ring may increase reactivity in ring-opening or conjugation reactions, whereas the hydroxyl group could participate in oxidation or glycosylation.

- Biological Activity : Hydroxyazetidine derivatives are often intermediates in drug synthesis (e.g., protease inhibitors), while carboxycyclobutyl groups may offer unique steric profiles for receptor binding .

Receptor-Targeting Analogs: G Protein-Coupled Receptor (GPCR) Ligands ()

Compounds like RWJ56110 and SCH530348 feature azetidine-related structures with bulky substituents (e.g., dichlorophenyl, pyrrolidinyl) designed for receptor interaction. Comparisons include:

- Substituent Effects : The 3-carboxycyclobutyl group in the target compound may mimic steric bulk seen in RWJ56110’s dichlorophenyl group but with added hydrogen-bonding capability via the carboxylic acid.

Functional Group Analogs: Sulfonamide Pesticides ()

Halogen-substituted sulfonamides in share phenylmethyl groups but differ in core structure (sulfonamide vs. azetidine). Key contrasts:

- Bioactivity : Sulfonamides are typically protease inhibitors or pesticides, whereas azetidinecarboxylates may target neurological or inflammatory pathways.

- Stability : The azetidine ring’s strain might reduce metabolic stability compared to sulfonamides, though the carboxycyclobutyl group could mitigate this via conjugation pathways .

Data Table: Comparative Analysis of Selected Compounds

Key Research Findings and Implications

- Structural Flexibility : The carboxycyclobutyl group’s rigidity may enhance target selectivity compared to flexible analogs like hydroxyazetidine .

- Synthetic Utility : The phenylmethyl ester in the target compound aligns with protecting group strategies seen in , suggesting scalable synthesis routes.

- Biological Potential: While direct activity data are lacking, the compound’s hybrid structure (combining azetidine rigidity with cyclobutyl carboxylate) mirrors trends in GPCR ligand design, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.